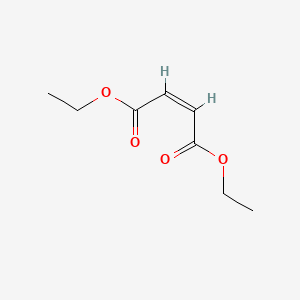

Diethyl maleate

Overview

Description

Diethyl maleate (DEM), a diester of maleic acid, is synthesized via the reaction of maleic anhydride with ethanol, yielding cis and trans isomers . Industrially, DEM serves as a versatile intermediate in polyaspartic polyurea synthesis, plant growth regulators (e.g., Calcium cyclamate), and agrochemicals like Coragen . Quality metrics for DEM include total ester content (>98%), acid value (<0.5 mg KOH/g), and water content (<0.1%) .

DEM is widely studied for its role in modulating glutathione (GSH) levels. At low concentrations (0.1 mM), DEM enhances cystine-glutamate transport activity in human fibroblasts without depleting GSH, while higher concentrations (≥1 mM) deplete GSH, increasing oxidative stress . This biphasic effect underpins its use in toxicological research to study GSH-dependent detoxification pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl maleate is synthesized through the esterification of maleic acid or maleic anhydride with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid. The process can be carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, this compound is produced by adding maleic anhydride, absolute ethanol, a solid acid catalyst, and a water-carrying agent to a reaction container. The mixture is heated to carry out reflux water separation until no water drops appear. The reaction is then continued for an additional 25-30 minutes before cooling, washing, drying, and distilling to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Diethyl maleate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form maleic acid.

Reduction: It can be reduced to form succinic acid.

Substitution: It can participate in substitution reactions to form different esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alcohols and acids under acidic or basic conditions.

Major Products:

Oxidation: Maleic acid.

Reduction: Succinic acid.

Substitution: Various esters depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Diethyl Maleate in Organic Chemistry

This compound is frequently utilized as a dienophile in Diels-Alder reactions, a fundamental reaction in organic synthesis. Its unique reactivity is attributed to the presence of the α,β-unsaturated carbonyl group, making it a valuable intermediate in the synthesis of various organic compounds .

Polyaspartic Technology

Recent advancements in polyaspartic technology have expanded the use of this compound. In this context, it reacts with amines through Michael addition to produce polymers that are employed in coatings, adhesives, sealants, and elastomers .

Pharmaceutical Applications

Glutathione Depletion

This compound is recognized for its role in depleting intracellular glutathione (GSH), which has significant implications in cancer research. Studies have shown that GSH depletion enhances the sensitivity of tumor cells to radiation therapy. For example, this compound has been demonstrated to radiosensitize hypoxic tumor cells by reducing GSH levels, thereby improving the efficacy of radiotherapy when combined with other sensitizers like misonidazole .

Cancer Treatment

In preclinical studies, this compound has been investigated for its potential in treating various cancers. It has been shown to affect the pharmacokinetics of certain chemotherapeutics by altering cellular GSH levels, thereby enhancing drug delivery and efficacy against cancer cells . Additionally, it has been studied for its effects on renal function and as a chemical depletory of glutathione in models of breast cancer .

Agricultural Uses

Pesticide Production

This compound serves as an intermediate in the synthesis of the pesticide Malathion , which is widely used for pest control in agriculture. Its role as a precursor highlights its importance in agricultural chemistry and pest management strategies .

Case Study 1: Radiosensitization Effects

A study conducted on Chinese hamster ovary cells demonstrated that treatment with this compound led to enhanced radiosensitivity under hypoxic conditions. The depletion of GSH was found to synergize with radiation therapy, suggesting potential applications in improving cancer treatment outcomes .

Case Study 2: Impact on Male Fertility

Research involving animal models indicated that this compound induced oxidative stress affecting male fertility parameters such as sperm motility and concentration. This study provided insights into the compound's biological effects beyond its chemical applications and raised concerns regarding its safety profile .

Data Tables

Mechanism of Action

Diethyl maleate exerts its effects primarily by depleting glutathione levels in cells. It is a thiol-reactive α,β-unsaturated carbonyl compound that disrupts disulfide bonds, leading to conformational changes in proteins and altering their activity. This mechanism is utilized to manipulate the redox state of proteins and investigate the role of thiol groups in various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Maleate and Fumarate Diesters

DEM belongs to a class of diesters with varying alkyl chains and stereochemistry. Key comparisons include:

Key Differences :

- Electrophilicity : DEM’s cis-maleate structure has an α,β-unsaturated carbonyl group, making it more reactive toward GSH via Michael addition compared to fumarate diesters (trans) .

- Toxicity : DEM and DBM are stronger sensitizers than DMM due to ester chain length affecting membrane permeability .

Glutathione-Depleting Agents

DEM is compared to other GSH modulators:

Research Implications :

- DEM’s specificity for GSH (via GST-mediated conjugation) makes it preferable for hepatic toxicity models, whereas diamide and phorone have broader systemic effects .

Toxicological and Functional Comparisons

Oxidative Stress and Cancer Pathways

- DEM : Depletes GSH, increasing reactive oxygen species (ROS) and activating MAPK pathways. Inhibits cancer cell growth via Nrf2 modulation .

- Monooctyl Maleate (DOM): Generates toxic metabolites (e.g., monooctyl maleate) in soil bacteria, limiting its use as a DEHP replacement .

Organ-Specific Effects

- Liver: DEM depletes hepatic GSH, exacerbating acetaminophen and 1,1-DCE toxicity .

- Cardiotoxicity: DEM potentiates Adriamycin-induced cardiotoxicity, whereas thiol donors (e.g., cysteamine) protect .

Biological Activity

Diethyl maleate (DEM) is a thiol-reactive compound widely utilized in biological research, particularly in studies concerning glutathione (GSH) depletion and its implications in various cellular processes. Its electrophilic nature allows it to interact with nucleophilic sites in proteins and nucleic acids, leading to significant biological effects. This article explores the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

This compound primarily acts as a glutathione depletor , which has far-reaching consequences on cellular metabolism and survival. The following mechanisms have been identified:

- Glutathione Depletion : DEM effectively reduces GSH levels in various tissues, including liver, kidney, heart, and brain. Studies have shown that doses of 3 mmol DEM/kg can lead to up to 90% depletion of GSH in the liver within one hour post-administration .

- Protein Synthesis Inhibition : In isolated rat hepatocytes, high concentrations of DEM not only deplete GSH but also impair protein synthesis and amino acid transport systems .

- Cell Death Induction : DEM has been shown to induce apoptotic cell death in human colorectal carcinoma cells through its reactivity with thiols . This cytotoxicity is attributed to the formation of protein-thiol cross-links.

- Nrf2 Activation : DEM promotes the nuclear accumulation of FOXO1 and enhances the expression of Nrf2 target genes, contributing to stress resistance mechanisms in cells .

Table 1: Summary of Biological Effects of this compound

Case Studies

- Glutathione Depletion Study :

-

Cytotoxicity Assessment :

- A study comparing DEM with other α,β-unsaturated carbonyl compounds demonstrated that DEM's cytotoxic effects were significantly linked to its ability to form covalent bonds with thiol groups in proteins. This mechanism was validated by the reduced cytotoxicity observed when cells were pre-treated with N-acetylcysteine, a thiol donor .

- Nrf2 Activation Mechanism :

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for diethyl maleate, and how do catalytic systems influence yield and purity?

this compound is synthesized via esterification of maleic anhydride with ethanol. Sulfuric acid is a traditional catalyst, but recent advancements include acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) for higher yields (≥95%) and reduced waste . Membrane-coupled reactors (e.g., ion-exchange membranes) improve efficiency by continuously removing water, achieving 98% conversion under optimized conditions (n(ethanol):n(maleic anhydride) = 3:1, 80°C) . Purity is validated via GC-MS or NMR, with residual solvents monitored to meet analytical standards.

Q. How is this compound utilized in analytical chemistry for pesticide metabolite detection?

this compound acts as a derivatization agent in liquid chromatography–high-resolution mass spectrometry (LC-HRMS) . It enhances ionization efficiency of polar metabolites (e.g., organophosphate derivatives) by forming stable adducts. For example, Lapez et al. (2016) achieved sub-ppb detection limits in urine samples using a C18 column and 0.1% formic acid in acetonitrile/water gradients . Method validation includes spike-recovery tests (85–110%) and matrix effect assessments.

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is a dermal sensitizer (IFRA restriction due to EC3 = 1.2% in local lymph node assays) . Recommended protocols:

- Use PPE (nitrile gloves, lab coats) and work in fume hoods.

- Store at 2–8°C under nitrogen to prevent hydrolysis.

- Neutralize spills with sodium bicarbonate before disposal . Acute toxicity (rat LD50 = 3,200 mg/kg) suggests moderate risk, but chronic exposure studies highlight hepatotoxicity via glutathione depletion .

Advanced Research Questions

Q. How does this compound induce glutathione depletion, and what experimental models are used to study its redox effects?

this compound conjugates with glutathione (GSH) via Michael addition, reducing cellular GSH by 70–90% in vitro (IC50 = 0.5 mM in HepG2 cells) . In vivo, murine models show liver GSH drops to 20% of baseline within 4 hours post-injection (50 mg/kg) . Researchers use SLC7A11-knockout cells to isolate xCT transporter-dependent effects, confirming this compound’s specificity for system xc⁻ . Concurrent Nrf2 activation (e.g., nuclear FOXO1 trapping) complicates interpretation, requiring siRNA silencing controls .

Q. What contradictory findings exist regarding this compound’s role in oxidative stress and cancer pathways?

- Pro-apoptotic vs. Pro-survival Effects : this compound inhibits MCA+TPA-transformed cell proliferation (IC50 = 1 mM) by downregulating MAPK/ERK , but in glioblastoma, it paradoxically upregulates Nrf2-mediated antioxidant genes, promoting chemoresistance .

- Blood Component Effects : It reduces t-PA activity (−29%) and increases PAI-1 (+61%) in plasma, contradicting its assumed anticoagulant role . Resolution requires temporal dosing studies (acute vs. chronic) and tissue-specific RNA-seq to map pathway crosstalk.

Q. How does this compound modulate pleiotropic drug resistance (PDR) in yeast, and what genetic screens validate these interactions?

In Saccharomyces cerevisiae, this compound activates Yap1p , a redox-sensitive transcription factor, which recruits chromatin remodelers (e.g., SWI/SNF) to upregulate ABC transporters (e.g., Pdr5p) . Genome-wide screens identified 12 overlapping genes (e.g., YRR1, PDR3) essential for PDR and oxidative stress response. This compound’s thiol-reactive properties make it superior to H2O2 in inducing nuclear Yap1p-GFP localization (92% nuclear vs. 65% with diamide) .

Q. Methodological Considerations

Q. What analytical techniques are used to quantify this compound’s impact on lipid peroxidation and protein carbonylation?

- Lipid Peroxidation : Thiobarbituric acid reactive substances (TBARS) assay detects malondialdehyde (MDA) adducts (λ = 532 nm) in liver homogenates .

- Protein Carbonylation : DNPH derivatization followed by Western blot (anti-DNP antibody) identifies oxidized proteins in treated cells . Controls include catalase (H2O2 scavenger) and GSH-monoethyl ester to isolate this compound-specific effects.

Q. How can researchers resolve this compound’s dual role as a glutathione depletor and Nrf2 activator in experimental design?

Properties

IUPAC Name |

diethyl (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPRKVQEAMIZSS-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020464 | |

| Record name | Diethyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Water-white liquid; [Hawley] Colorless clear liquid; [MSDSonline] | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl maleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8343 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

218.00 °C. @ 760.00 mm Hg | |

| Record name | Diethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.40E+04 mg/L @ 30 °C (exp) | |

| Record name | Diethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

141-05-9, 623-91-6, 68988-24-9 | |

| Record name | Diethyl maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2Z)-, di-C8-15-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G81WQB56OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1 - 2 °C | |

| Record name | Diethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.